molecular formula C13H11N3O4 B1495477 Pomalidomide-D5

Pomalidomide-D5

Numéro de catalogue: B1495477
Poids moléculaire: 278.27 g/mol
Clé InChI: UVSMNLNDYGZFPF-XHNMXOBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pomalidomide-d5 est un analogue deutéré du pomalidomide, un médicament imide immunomodulateur de troisième génération. Le pomalidomide est principalement utilisé dans le traitement du myélome multiple, un type de cancer du sang. La version deutérée, this compound, est souvent utilisée comme étalon interne en spectrométrie de masse en raison de son marquage isotopique stable .

Applications De Recherche Scientifique

Pomalidomide-d5 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Pomalidomide-D5, an analogue of thalidomide, primarily targets the E3 ubiquitin ligase cereblon . Cereblon is a component of the E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This interaction with cereblon is a crucial component of this compound’s anti-myeloma activity .

Mode of Action

this compound acts as an immunomodulatory agent with antineoplastic activity . It interacts with cereblon, inducing the degradation of essential Ikaros transcription factors . This interaction leads to the inhibition of the proliferation and induction of apoptosis in various tumor cells .

Biochemical Pathways

this compound affects multiple biochemical pathways. It inhibits angiogenesis and myeloma cell growth . It also has a significant impact on cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-10 . Furthermore, this compound initiates upregulation of immune surface markers like B7-2/CD86 through its interaction with cereblon .

Pharmacokinetics

this compound is well-absorbed, with systemic clearance being comparable between healthy individuals and patients with multiple myeloma . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increases in an approximately dose-proportional manner . This compound and its radioactivity are rapidly cleared from circulation, with terminal half-lives of 8.9 hours .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It inhibits the proliferation and induces apoptosis of various tumor cells . It also increases immune surface marker expression in tumor cells . These effects contribute to its robust clinical activity in relapsed/refractory multiple myeloma .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that the fluorescence of this compound can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates . Furthermore, this compound is preferentially taken up by tumors over healthy tissues in patients with multiple myeloma .

Safety and Hazards

Pomalidomide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is suspected of damaging fertility or the unborn child .

Orientations Futures

Pomalidomide has distinct anticancer, antiangiogenic, and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens . It is being studied for its potential in the treatment of multiple myeloma .

Analyse Biochimique

Biochemical Properties

Pomalidomide-D5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the E3 ubiquitin ligase cereblon. This compound binds to cereblon, leading to the degradation of specific transcription factors such as Ikaros and Aiolos . This interaction is crucial for its immunomodulatory and anti-cancer effects. Additionally, this compound inhibits the production of tumor necrosis factor-alpha and other pro-inflammatory cytokines, further contributing to its therapeutic properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In multiple myeloma cells, it induces apoptosis and inhibits proliferation . This compound also enhances the immune response by increasing the activity of T cells and natural killer cells . It influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT pathway, leading to changes in gene expression and cellular metabolism . These effects make this compound a potent agent in the treatment of hematological malignancies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of Ikaros and Aiolos . The degradation of these transcription factors results in the inhibition of multiple myeloma cell growth and the enhancement of immune cell activity. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity can decrease upon prolonged exposure to light and heat . In in vitro studies, this compound has shown sustained anti-proliferative effects on multiple myeloma cells over several days . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth and improving survival rates in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and enhances immune response without significant toxicity . At higher doses, this compound can cause adverse effects such as neutropenia, anemia, and thrombocytopenia . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 and CYP3A4 . The major metabolic pathways include hydroxylation and subsequent glucuronidation . This compound and its metabolites are excreted mainly through the urine . The compound’s metabolism and excretion profiles are similar to those of its parent compound, pomalidomide.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed efficiently after oral administration and reaches peak plasma concentrations within a few hours . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and spleen . This compound is also capable of crossing the blood-brain barrier, making it effective in treating central nervous system malignancies .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes in the cytoplasm and nucleus of cells . Its interaction with cereblon occurs in the cytoplasm, where it facilitates the degradation of target proteins . This compound’s nuclear localization is essential for its effects on gene expression and cell cycle regulation . The compound’s subcellular distribution is influenced by various factors, including post-translational modifications and the presence of specific targeting signals .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Pomalidomide-d5 implique l'incorporation d'atomes de deutérium dans la molécule de pomalidomide. Une méthode courante comprend la réaction de l'acide nitro phtalique avec la 3-amino pipéridine-2,6-dione en présence d'un agent de couplage et d'un solvant approprié pour obtenir la 3-(3-nitrophthalimido)-pipéridine-2,6-dione. Cet intermédiaire est ensuite soumis à des réactions supplémentaires pour introduire des atomes de deutérium .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique plusieurs étapes, y compris la purification et la recristallisation, pour atteindre une pureté et un rendement élevés. L'utilisation de la chimie à flux continu a été explorée pour améliorer l'efficacité et la sécurité de la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le Pomalidomide-d5 subit diverses réactions chimiques, notamment :

    Réduction : Implique l'élimination d'atomes d'oxygène ou l'addition d'atomes d'hydrogène.

    Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

    Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les réactifs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound, comme le pomalidomide, agit comme un agent immunomodulateur. Il interagit avec la ligase E3 céréblon, conduisant à la dégradation des facteurs de transcription Ikaros essentiels. Cela entraîne l'inhibition de la prolifération des cellules tumorales et l'induction de l'apoptose. De plus, il améliore l'immunité médiée par les lymphocytes T et les cellules tueuses naturelles .

Composés similaires :

    Thalidomide : Le composé parent, connu pour ses propriétés immunomodulatrices et anti-inflammatoires.

    Lénidomide : Un analogue de deuxième génération avec une efficacité améliorée et une toxicité réduite par rapport au thalidomide.

Comparaison : Le this compound est plus puissant que le thalidomide et le lénidomide. Il est efficace dans les cas où une résistance au lénidomide s'est développée. La version deutérée, this compound, offre des avantages en spectrométrie de masse en raison de son marquage isotopique stable, ce qui en fait un outil précieux dans les études pharmacocinétiques .

Comparaison Avec Des Composés Similaires

    Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A second-generation analog with improved efficacy and reduced toxicity compared to thalidomide.

Comparison: Pomalidomide-d5 is more potent than both thalidomide and lenalidomide. It is effective in cases where lenalidomide resistance has developed. The deuterated version, this compound, offers advantages in mass spectrometry due to its stable isotopic labeling, making it a valuable tool in pharmacokinetic studies .

Propriétés

IUPAC Name

4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-XHNMXOBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomalidomide-D5
Reactant of Route 2
Reactant of Route 2
Pomalidomide-D5
Reactant of Route 3
Pomalidomide-D5
Reactant of Route 4
Reactant of Route 4
Pomalidomide-D5
Reactant of Route 5
Pomalidomide-D5
Reactant of Route 6
Reactant of Route 6
Pomalidomide-D5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.